Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a benzothiophene moiety, and several functional groups that contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processing. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and benzothiophene-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H27F3N4O4S |
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Molecular Weight |
548.6 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H27F3N4O4S/c1-3-37-25(35)22-16-6-4-5-7-19(16)38-24(22)31-23(34)18-13-21-30-17(14-8-10-15(36-2)11-9-14)12-20(26(27,28)29)33(21)32-18/h8-11,13,17,20,30H,3-7,12H2,1-2H3,(H,31,34) |
InChI Key |
YHQHVOCNDBVMHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F |
Origin of Product |
United States |
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